molecular formula C32H36O6 B12307388 (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12307388
M. Wt: 516.6 g/mol
InChI Key: FKJLOLGRGDUOPS-RUWBGJHDSA-N
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Description

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methoxy groups, and phenyl rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups may play a role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar phenyl structure but different functional groups.

    Bis(4-fluorophenyl)methanone: Another compound with phenyl rings and fluorine substituents.

Uniqueness

What sets (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one apart is its combination of hydroxyl, methoxy, and phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H36O6

Molecular Weight

516.6 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C32H36O6/c1-3-4-5-6-7-8-9-10-26(23-14-18-25(34)19-15-23)30-28(36)21-29(38-2)31(32(30)37)27(35)20-13-22-11-16-24(33)17-12-22/h9-21,26,33-34,36-37H,3-8H2,1-2H3/b10-9+,20-13+

InChI Key

FKJLOLGRGDUOPS-RUWBGJHDSA-N

Isomeric SMILES

CCCCCCC/C=C/C(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O

Canonical SMILES

CCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O

Origin of Product

United States

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